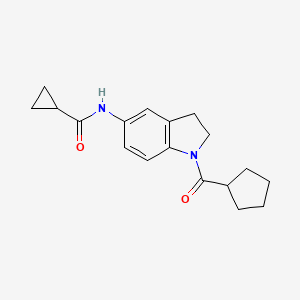

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-17(12-5-6-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-3-1-2-4-13/h7-8,11-13H,1-6,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNOVRKVAYVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=CC(=C3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indoline scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanecarbonyl chloride with indoline derivatives in the presence of a base such as triethylamine can yield the desired intermediate. This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring or the indoline nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects primarily through inhibition of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can alter the expression of genes involved in cell proliferation and differentiation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Indole/Isoindolinone Cores

N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide and N-(2-Acetyl-3-oxoisoindolin-5-yl)cyclopropanecarboxamide

- Molecular Formula: C₁₄H₁₄NO₃ (MW: ~252.27 g/mol) .

- Key Features: These isomers share a cyclopropanecarboxamide group but differ in the isoindolinone core (1-oxo vs. 3-oxo). They were synthesized in a 70% yield as an inseparable 2:1.26 mixture, complicating purification .

- Structural Divergence: The isoindolinone core introduces a ketone group, increasing polarity compared to the indoline core of the main compound.

- Analytical Data: Elemental analysis revealed minor deviations (e.g., C: 69.17% vs. theoretical 69.38%), suggesting impurities or synthesis challenges .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid

Functional Group and Pharmacophore Analysis

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a cyclopropanecarboxamide moiety, and a cyclopentanecarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 302.39 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, which can lead to transcriptional repression. By inhibiting HDAC activity, this compound may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells .

Antitumor Effects

Several studies have demonstrated the antitumor potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 15 µM against breast cancer cells .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased annexin V staining in treated cells compared to controls .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties:

- Cytokine Modulation : The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Animal Models : In vivo studies using murine models of inflammation showed that treatment with the compound led to reduced edema and inflammatory cell infiltration .

Case Studies

- Breast Cancer Model : A study involving a xenograft model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls .

- Rheumatoid Arthritis Model : In a collagen-induced arthritis model, the compound exhibited protective effects by decreasing joint swelling and improving histological scores associated with inflammation .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.